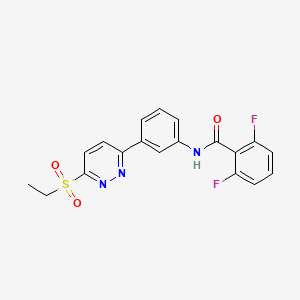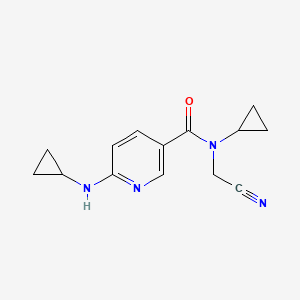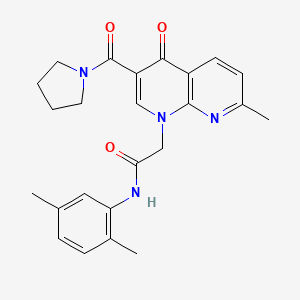![molecular formula C11H20N2O B2928247 Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] CAS No. 2230798-95-3](/img/structure/B2928247.png)
Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.
BenchChem offers high-quality Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Development of Selective and Efficacious Inhibitors
A study by Jingrong Li and colleagues (2013) focused on the synthesis of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones. One compound identified, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (compound 5b or SMU-B), was found to be a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor with significant tumor growth inhibitions in gastric carcinoma models. This highlights its potential in cancer therapy (Li et al., 2013).
2. Antimycobacterial Activity
R. Ranjith Kumar et al. (2009) conducted a study focusing on the synthesis of novel spiro-pyrido-pyrrolizines and pyrrolidines, exhibiting significant in vitro activity against various strains of Mycobacterium tuberculosis. One of the compounds synthesized was found to be highly active with a minimum inhibitory concentration (MIC) of 1.76 and 0.88 microM against MTB and MDR-TB respectively, indicating its potential in treating tuberculosis (Kumar et al., 2009).
3. Synthesis and Biological Evaluation of Functionalized Spiro Compounds
A. Dandia and team (2013) developed highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives. These compounds showed promising antimicrobial and antitubercular activities, suggesting their potential in the development of new drugs for bacterial infections (Dandia et al., 2013).
4. Selective Orphanin FQ/Nociceptin Receptor Agonists
Research by S. Kolczewski and others (2003) identified novel hexahydrospiro[piperidine-4,1'-pyrrolo[3,4-c]pyrroles as potent and selective orphanin FQ/nociceptin (N/OFQ) receptor agonists. This work suggests potential applications in the development of new treatments for pain and neurological disorders (Kolczewski et al., 2003).
5. Discovery of Spiro-Piperidin-4-Ones with Antimycobacterial Properties
A study by R. Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis. The compounds synthesized showed promising results in vitro and in vivo, making them candidates for the development of new antimycobacterial drugs (Kumar et al., 2008).
6. Synthesis of Spirocyclic Piperidine Analogues as HCV Replication Inhibitors
V. Tai and collaborators (2014) designed and synthesized spirocyclic piperidine analogs as inhibitors of HCV replication, targeting the viral NS4B protein. This research is significant in developing new therapeutic agents for treating Hepatitis C virus (Tai et al., 2014).
Propiedades
IUPAC Name |
(3aR,6aS)-1'-methylspiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-13-4-2-11(3-5-13)8-12-10-7-14-6-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCGHMSPWHYEV-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3C2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2(CC1)CN[C@H]3[C@@H]2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

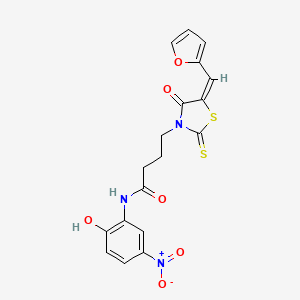

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)
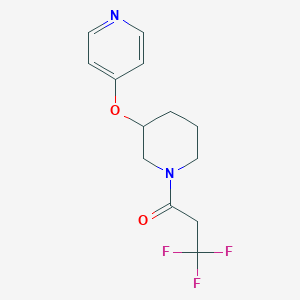
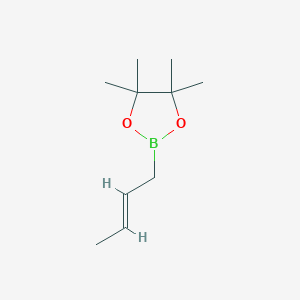


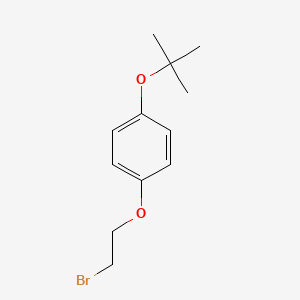
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)
